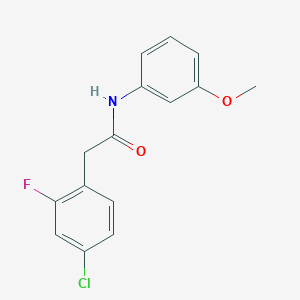
N~5~-(4-bromophenyl)-N~4~-(4-chlorophenyl)-1H-imidazole-4,5-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~5~-(4-bromophenyl)-N~4~-(4-chlorophenyl)-1H-imidazole-4,5-dicarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of imidazole-based drugs and has been shown to possess various pharmacological properties.
Mecanismo De Acción
The mechanism of action of N~5~-(4-bromophenyl)-N~4~-(4-chlorophenyl)-1H-imidazole-4,5-dicarboxamide is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by inhibiting various enzymes and signaling pathways involved in inflammation, tumor growth, and microbial infections.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes in the body. It has been reported to inhibit the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of microbial pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N~5~-(4-bromophenyl)-N~4~-(4-chlorophenyl)-1H-imidazole-4,5-dicarboxamide in lab experiments is its broad range of pharmacological activities. This compound can be used to study various biological processes such as inflammation, cancer, and microbial infections. However, one of the limitations of using this compound is its potential toxicity, which can vary depending on the cell line or animal model used.
Direcciones Futuras
There are several future directions for research on N~5~-(4-bromophenyl)-N~4~-(4-chlorophenyl)-1H-imidazole-4,5-dicarboxamide. One potential direction is to investigate the molecular targets of this compound and elucidate its mechanism of action. Another direction is to explore the potential use of this compound in combination with other drugs to enhance its therapeutic efficacy. Additionally, further studies are needed to evaluate the safety and toxicity of this compound in different cell lines and animal models.
Métodos De Síntesis
The synthesis of N~5~-(4-bromophenyl)-N~4~-(4-chlorophenyl)-1H-imidazole-4,5-dicarboxamide involves the reaction of 4-bromobenzylamine and 4-chlorobenzylamine with imidazole-4,5-dicarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction results in the formation of the final product, which can be purified using column chromatography.
Aplicaciones Científicas De Investigación
N~5~-(4-bromophenyl)-N~4~-(4-chlorophenyl)-1H-imidazole-4,5-dicarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been investigated for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Propiedades
IUPAC Name |
4-N-(4-bromophenyl)-5-N-(4-chlorophenyl)-1H-imidazole-4,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN4O2/c18-10-1-5-12(6-2-10)22-16(24)14-15(21-9-20-14)17(25)23-13-7-3-11(19)4-8-13/h1-9H,(H,20,21)(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZAUNPHGRQFPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(N=CN2)C(=O)NC3=CC=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]benzoate](/img/structure/B5362964.png)
![1-benzyl-2-[3-(1-benzyl-1H-benzimidazol-2-yl)-1-triazen-1-yl]-1H-benzimidazole](/img/structure/B5362970.png)
![N-(2,4-dimethoxyphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5362972.png)
![[(6-acetyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetonitrile](/img/structure/B5362978.png)
![(4aS*,8aR*)-6-[3-(4-fluorophenyl)propanoyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5362983.png)

![N-[1-{[2-(1-adamantyl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-phenylacetamide](/img/structure/B5362998.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-(1H-pyrrol-2-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5362999.png)
![3-(benzylthio)-6-(3-phenyl-1H-pyrazol-4-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5363007.png)
![5-[4-(dimethylamino)phenyl]-3-hydroxy-1-methyl-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5363013.png)
![8-(1,3-benzothiazol-2-yl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5363017.png)
![2-[3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-mesitylacetamide](/img/structure/B5363037.png)
![5-{[5-(dimethylamino)-2-furyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B5363039.png)
![N-(4-chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-4,5-dihydro-1H-imidazole-1-carboxamide](/img/structure/B5363044.png)